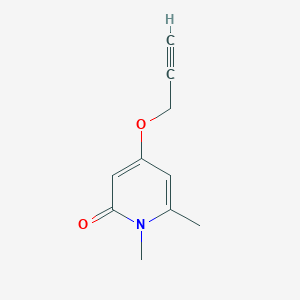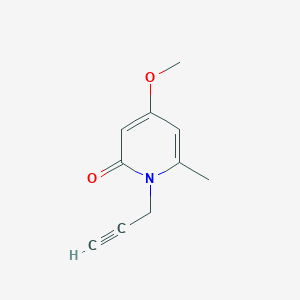
Methyl 3-bromo-5-isopropylbenzoate
Overview
Description
“Methyl 3-bromo-5-isopropylbenzoate” is an organic compound with the CAS Number: 1824056-61-2 . It has a molecular weight of 257.13 and is a member of the benzoate ester family.
Molecular Structure Analysis
The InChI code for “Methyl 3-bromo-5-isopropylbenzoate” is1S/C11H13BrO2/c1-7(2)8-4-9(11(13)14-3)6-10(12)5-8/h4-7H,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 3-bromo-5-isopropylbenzoate” has a molecular weight of 257.124 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 296.0±28.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Precursors for Heterocycles Research has explored the bromination of methyl groups in compounds similar to Methyl 3-bromo-5-isopropylbenzoate, serving as precursors for the synthesis of isoxazole-fused heterocycles. These studies involve detailed investigations into the bromination process and subsequent utilization of the products for synthesizing isoxazole-fused heterocycles, indicating the chemical's utility in creating complex organic structures (Roy et al., 2004).
Biomedical Applications Another study focused on the electrochemically induced transformation of compounds to yield novel structures with potential biomedical applications. This research highlights the ability to create compounds from precursors like Methyl 3-bromo-5-isopropylbenzoate that might regulate inflammatory diseases, underscoring the significance of such chemical reactions in developing therapeutic agents (Ryzhkova et al., 2020).
Photophysical Performance and Material Synthesis Research into the synthesis and characterization of heteroleptic mononuclear cyclometalated complexes involving bromo-containing species outlines the potential of compounds derived from Methyl 3-bromo-5-isopropylbenzoate in material science. These compounds' emission properties and reactivity towards electrophiles offer insights into their use in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Antitubercular and Antimicrobial Activities Derivatives of similar bromo-substituted compounds have been synthesized and tested for antitubercular and antimicrobial activities, demonstrating the broader pharmacological potentials of such molecules. This suggests that Methyl 3-bromo-5-isopropylbenzoate could serve as a starting point for developing new therapeutic agents with specific antimicrobial properties (Popat et al., 2004).
Safety and Hazards
properties
IUPAC Name |
methyl 3-bromo-5-propan-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)8-4-9(11(13)14-3)6-10(12)5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLRAJZRPPGMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-isopropylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



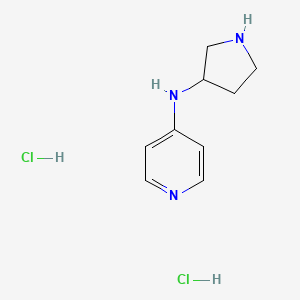
![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)
![3-(Prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1472838.png)
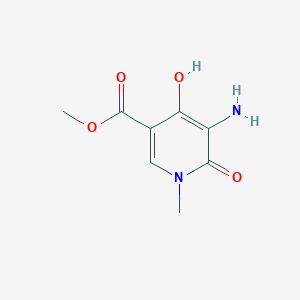
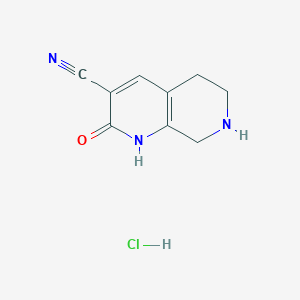
![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472844.png)
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472845.png)
![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472846.png)
![8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472847.png)
![N-(pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472848.png)

